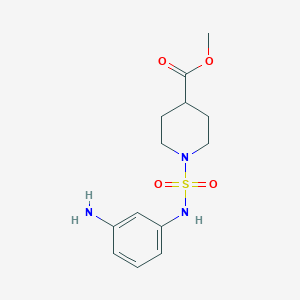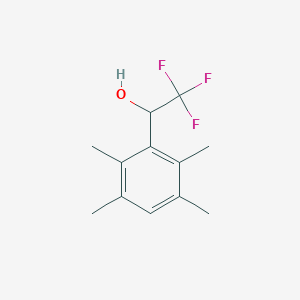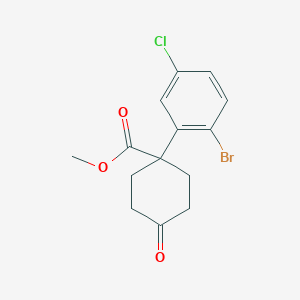
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring attached to a cyclohexane carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents. This is followed by the formation of the cyclohexane ring through a series of cyclization reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用機序
The mechanism of action of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity to these targets, while the cyclohexane ring provides structural stability. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
類似化合物との比較
Similar Compounds
Methyl 2-(2-Bromo-5-chlorophenyl)acetate: Similar structure but with an acetate group instead of a cyclohexane ring.
1-(2-Bromo-5-chlorophenyl)-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-N-methylmethanamine: Contains a triazole ring and additional bromine substituent.
Uniqueness
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of a bromine and chlorine-substituted phenyl ring with a cyclohexane carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
1385694-72-3 |
|---|---|
分子式 |
C14H14BrClO3 |
分子量 |
345.61 g/mol |
IUPAC名 |
methyl 1-(2-bromo-5-chlorophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H14BrClO3/c1-19-13(18)14(6-4-10(17)5-7-14)11-8-9(16)2-3-12(11)15/h2-3,8H,4-7H2,1H3 |
InChIキー |
FPNIXRNMPVEHLI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCC(=O)CC1)C2=C(C=CC(=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


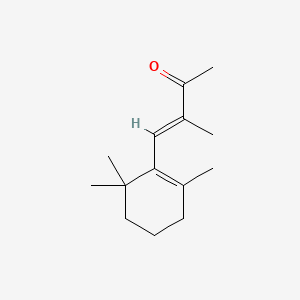
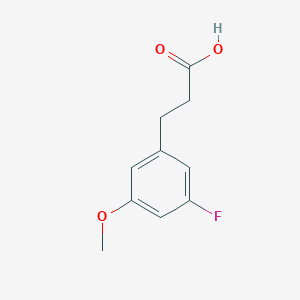

![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
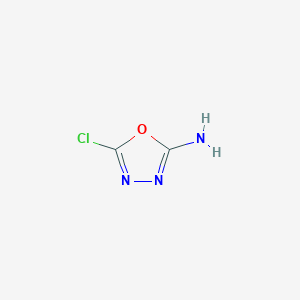
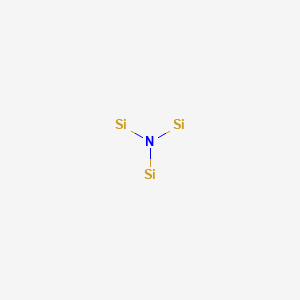


![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
